An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methylphenyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methylphenyl)pyrimidine
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast range of biologically active compounds, including components of nucleic acids.[1][2] The introduction of an aryl substituent at the 5-position of the pyrimidine ring, as seen in 5-(2-Methylphenyl)pyrimidine, creates a class of molecules with significant potential in drug discovery.[2] The ortho-methyl group on the phenyl ring introduces specific steric and electronic characteristics that can profoundly influence the molecule's conformation, physicochemical properties, and ultimately, its interaction with biological targets.[3] This guide provides a comprehensive overview of the core physical and chemical properties of 5-(2-Methylphenyl)pyrimidine, offering foundational knowledge for researchers in drug development, chemical synthesis, and materials science.
Molecular Structure and Core Properties
5-(2-Methylphenyl)pyrimidine, also known as 5-(o-tolyl)pyrimidine, is a biaryl heterocyclic compound. Its structure consists of a pyrimidine ring linked at the C-5 position to a toluene molecule at the C-2 position.
Caption: Chemical structure of 5-(2-Methylphenyl)pyrimidine.
A summary of its fundamental physicochemical properties is presented below. These values are calculated based on its chemical structure and are essential for designing experimental protocols, from synthesis to biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | (Calculated) |
| Molecular Weight | 170.21 g/mol | (Calculated) |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.[3] | [3] |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Rotatable Bond Count | 1 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | (Calculated) |
| XLogP3 | 2.5 | (Calculated) |
Spectroscopic and Analytical Characterization
Accurate characterization is critical for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for 5-(2-Methylphenyl)pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine, aromatic, and methyl protons.
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Pyrimidine Protons: Two singlets or narrowly coupled doublets are expected for the protons at the C-2 and C-4/C-6 positions of the pyrimidine ring, typically in the δ 8.5-9.5 ppm region.
-
Aromatic Protons: The four protons of the ortho-tolyl group will appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm). The ortho-substitution leads to a more intricate splitting pattern compared to its meta- or para-isomers due to steric hindrance and differing electronic environments.[3]
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons will be present in the upfield region, typically around δ 2.2-2.5 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments.
-
Expected signals include those for the pyrimidine ring carbons, the aromatic carbons of the tolyl group (including the quaternary carbons), and the methyl carbon. The chemical shifts will be influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the methyl substituent.[4]
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 5-(2-Methylphenyl)pyrimidine, the expected molecular ion peak [M]⁺ would be at an m/z corresponding to its exact mass (approximately 170.08).
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key characteristic absorption bands would include:
-
Aromatic C-H Stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H Stretching (methyl group): ~2850-2960 cm⁻¹
-
C=N and C=C Stretching (from pyrimidine and phenyl rings): ~1450-1600 cm⁻¹[4]
Synthesis and Purification Protocol
The formation of the C-C bond between the pyrimidine and phenyl rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[3][5] This method offers high efficiency and tolerance for a wide range of functional groups.[6]
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the synthesis of 5-(2-Methylphenyl)pyrimidine from 5-bromopyrimidine and 2-methylphenylboronic acid.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Step-by-Step Methodology:
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Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromopyrimidine (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), a suitable base such as potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).[5][7]
-
Solvent Addition: Add a degassed anhydrous solvent, such as 1,4-dioxane or DMF, via syringe.[8]
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and other inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure 5-(2-Methylphenyl)pyrimidine.
Applications and Relevance in Drug Development
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][9] The 5-arylpyrimidine scaffold is a key feature in numerous investigational compounds.[2]
The 2-methylphenyl substituent provides a site for synthetic modification, allowing for the fine-tuning of steric and electronic properties. This is a crucial strategy in structure-activity relationship (SAR) studies to optimize a compound's potency, selectivity, and pharmacokinetic profile.[2] The steric bulk of the ortho-methyl group can enforce a non-planar conformation between the pyrimidine and phenyl rings, which can be critical for fitting into the binding pocket of a specific biological target.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]
References
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MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. J Anal Pharm Res, 7(5):540‒546. Available at: [Link]
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SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at: [Link]
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Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
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PMC (PubMed Central). (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Available at: [Link]
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ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]
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PubChem. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-methylpropyl)-. Available at: [Link]
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PMC (PubMed Central). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
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PubMed. (2005). NMR Conformational Analysis of P-Tolyl Furanopyrimidine 2'-deoxyribonucleoside and Crystal Structure of Its 3',5'-di-O-acetyl Derivative. Available at: [Link]
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MDPI. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Available at: [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
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STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]
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Amazon AWS. (n.d.). Substrate/Product-Targeted NMR Monitoring of Pyrimidine Catabolism and Its Inhibition by a Clinical Drug. Available at: [Link]
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